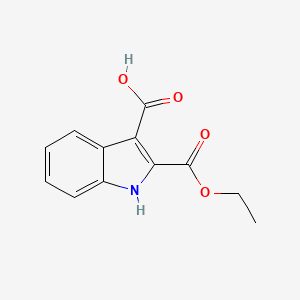

2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxycarbonyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKAHXLZJKJMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694254 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441800-93-7 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional indole derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, coupled with the reactive handles of a carboxylic acid and an ethyl ester, makes it a valuable building block for synthesizing more complex molecules with a wide range of biological activities.[1] The compound has been utilized in the development of potential anti-inflammatory, antiviral, and anticancer agents.[1]

A thorough understanding of the physicochemical properties of this molecule is paramount for researchers. These properties—spanning solubility, acidity, and spectral characteristics—govern its behavior in both chemical reactions and biological systems. They influence everything from reaction kinetics and purification strategies to formulation, absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives. This guide provides a comprehensive analysis of these core properties, grounded in established analytical techniques, to empower researchers in their synthetic and drug discovery endeavors.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its identity and reactivity. This compound is defined by its specific arrangement of atoms and functional groups, which are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 233.22 g/mol | [1][2][3] |

| CAS Number | 441800-93-7 | [1][2] |

| Appearance | Solid | [2] |

| Common Synonyms | 3-Carboxy-2-(ethoxycarbonyl)-1H-indole | [2][4] |

| Storage Conditions | Room temperature, dry environment | [1] |

The molecule's structure features a central indole ring system, which is an aromatic heterocycle. At the C2 position, an ethoxycarbonyl (ethyl ester) group is attached, while a carboxylic acid group is present at the C3 position. This arrangement of an electron-withdrawing ester and a classic acidic functional group on the pyrrole moiety of the indole core defines its chemical personality.

Solubility Profile

Solubility is a critical parameter that impacts reaction conditions, purification methods like crystallization, and the formulation of active pharmaceutical ingredients (APIs). The "like dissolves like" principle is the guiding tenet, where the polarity of the solute and solvent are matched.[5] The structure of this compound presents a duality: the large, non-polar indole ring system and the polar carboxylic acid and ester functional groups.

-

Aqueous Solubility: Due to the dominant non-polar surface area of the indole ring, the compound is expected to be poorly soluble in neutral water.

-

pH-Dependent Solubility: The presence of the carboxylic acid group (an acidic functional group) strongly suggests that its solubility will be highly dependent on pH. In basic aqueous solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate), the carboxylic acid will be deprotonated to form a carboxylate salt.[6] This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility. This property is the cornerstone of acid-base extraction techniques used for purification.

-

Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding with the carboxylic acid and solvate the ester group.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic workflow to classify the solubility of an unknown compound, which is directly applicable to the title compound. The causality behind this workflow is to first test the most universal solvent (water) and then use reactive solvents (aqueous acid/base) to probe for acidic or basic functional groups.[7]

Methodology:

-

Water Solubility Test:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6]

-

Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper to identify it as acidic, basic, or neutral.

-

-

Aqueous Base Solubility Test (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[6] Effervescence (CO₂ gas) is a strong indicator of a carboxylic acid.

-

If soluble, the compound is a strong acid (likely a carboxylic acid).

-

If insoluble in NaHCO₃, test solubility in a stronger base like 5% aqueous sodium hydroxide (NaOH). Solubility here indicates a weak acid (e.g., a phenol).[7]

-

-

Aqueous Acid Solubility Test (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl).

-

Solubility indicates the presence of a basic functional group, such as an amine.[6]

-

-

Organic Solvent Test:

-

Test solubility in common organic solvents like ethanol, methanol, and acetone by adding ~25 mg of the solid to 0.75 mL of the solvent and observing dissolution.

-

Caption: Workflow for Qualitative Solubility Analysis.

Acidity and pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity in solution.[8] For a pharmaceutical compound, the pKa is a critical determinant of its ionization state at physiological pH (approx. 7.4), which in turn affects its absorption, distribution, and target binding. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) provides the theoretical foundation for its determination.[8] For this compound, the primary acidic proton is that of the carboxylic acid group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa measurement.[9] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[8]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. Ensure the final concentration is sufficient for detection (typically >10⁻⁴ M).[9][10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

-

Titration:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[10]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added.[8]

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and purity assessment.

A. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is exceptionally useful for identifying the functional groups present. For this compound, the key expected absorptions are:

-

O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[11] This band will likely overlap with the C-H stretching frequencies.

-

N–H Stretch (Indole): A moderate, sharp peak around 3400-3300 cm⁻¹ is characteristic of the indole N-H group. This may appear as a shoulder on the broader carboxylic acid O-H band.

-

C–H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyls): This is a critical region. The molecule has two carbonyl groups. The carboxylic acid C=O stretch is typically strong and found between 1760-1690 cm⁻¹.[11] The ester C=O stretch is also strong and appears at a slightly higher frequency, generally between 1750-1735 cm⁻¹.[12][13] These two absorptions may overlap or appear as a single, broad, and very intense peak. Conjugation with the indole ring system can lower these frequencies.[12]

-

C=C Stretch (Aromatic): Several medium-to-weak absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the indole aromatic ring.[14]

-

C–O Stretch (Acid & Ester): Strong C-O stretching bands are expected in the 1320-1210 cm⁻¹ region.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Indole N-H: A broad singlet is expected at a very downfield chemical shift, typically > 10 ppm.

-

Aromatic Protons: The four protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), showing complex splitting patterns (doublets, triplets) based on their coupling to each other.[15]

-

Carboxylic Acid O-H: This proton signal is often very broad and can appear over a wide range, sometimes exchanging with trace water in the solvent and becoming unobservable.

-

Ethyl Group Protons: A quartet (CH₂) around δ 4.0-4.5 ppm coupled to a triplet (CH₃) around δ 1.0-1.5 ppm is the classic signature of an ethoxy group.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 160-185 ppm) for the carboxylic acid and ester carbonyl carbons.[12]

-

Aromatic Carbons: Multiple signals between δ 110-140 ppm will correspond to the eight carbons of the indole ring system.[16][17]

-

Ethyl Group Carbons: Two signals in the aliphatic region: one around δ 60-65 ppm for the O-CH₂ carbon and another around δ 14-15 ppm for the CH₃ carbon.

-

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly sensitive to conjugated π-electron systems. The indole ring system is an aromatic chromophore that absorbs strongly in the UV region.[18]

-

Expected Absorptions: Aromatic compounds typically show multiple absorption bands. For an indole system, strong absorptions due to π → π* transitions are expected.[19][20] These generally include a very intense band below 220 nm and another set of less intense bands in the 250-290 nm range, often with fine vibrational structure.[14][18] The presence of the carbonyl groups in conjugation with the ring can cause a bathochromic (red) shift of these absorptions to longer wavelengths.[20]

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its physicochemical profile is defined by the interplay between its non-polar indole core and its polar, reactive functional groups. Key properties include poor aqueous solubility at neutral pH that dramatically increases in basic conditions, a distinct acidity defined by its carboxylic acid moiety, and a rich spectroscopic fingerprint that allows for unambiguous identification. The experimental protocols detailed in this guide provide a robust framework for researchers to probe these properties, enabling more informed decisions in experimental design, purification, and the development of novel indole-based therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CasNo.441800-93-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 19. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 20. repository.up.ac.za [repository.up.ac.za]

Spectroscopic Unveiling of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid: A Technical Guide for Advanced Drug Discovery

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid possesses a rigid indole core, an ethoxycarbonyl group at the 2-position, and a carboxylic acid at the 3-position. This combination of functional groups gives rise to a unique and identifiable spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine the expected ¹H and ¹³C NMR spectra of our target compound by analyzing the data for its diethyl ester analog.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for obtaining detailed spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of the analytical sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons to ensure their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data and Interpretation (Based on Diethyl 1H-indole-2,3-dicarboxylate)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Expected in Target Molecule? |

| ~8.2 | d | 1H | H-4 | Yes |

| ~7.5 | d | 1H | H-7 | Yes |

| ~7.3 | t | 1H | H-6 | Yes |

| ~7.2 | t | 1H | H-5 | Yes |

| ~4.4 | q | 2H | -OCH₂CH₃ (C2-ester) | Yes |

| ~4.3 | q | 2H | -OCH₂CH₃ (C3-ester) | No (Replaced by COOH) |

| ~1.4 | t | 3H | -OCH₂CH₃ (C2-ester) | Yes |

| ~1.3 | t | 3H | -OCH₂CH₃ (C3-ester) | No (Replaced by COOH) |

| >10.0 | br s | 1H | N-H | Yes |

Interpretation for this compound:

-

Aromatic Region (7.0-8.5 ppm): The four protons on the benzene ring of the indole nucleus will appear as a complex set of multiplets (doublets and triplets), characteristic of a substituted benzene ring.

-

Ethoxy Group (1.4 and 4.4 ppm): The ethoxycarbonyl group at the 2-position will show a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

-

Indole N-H Proton (>10.0 ppm): The proton attached to the indole nitrogen will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Carboxylic Acid Proton (Variable, >12.0 ppm): The most significant difference will be the appearance of a very broad singlet for the carboxylic acid proton, usually at a very downfield chemical shift (often >12 ppm). This signal will be absent in the diethyl ester analog. The quartet and triplet corresponding to the C3-ethoxy group in the analog will also be absent.

¹³C NMR Spectral Data and Interpretation (Based on Diethyl 1H-indole-2,3-dicarboxylate)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) / ppm | Assignment | Expected in Target Molecule? |

| ~165 | C=O (C3-ester) | No (Replaced by COOH) |

| ~162 | C=O (C2-ester) | Yes |

| ~136 | C-7a | Yes |

| ~128 | C-3a | Yes |

| ~126 | C-6 | Yes |

| ~125 | C-4 | Yes |

| ~122 | C-5 | Yes |

| ~115 | C-7 | Yes |

| ~110 | C-3 | Yes |

| ~108 | C-2 | Yes |

| ~62 | -OCH₂CH₃ (C2-ester) | Yes |

| ~61 | -OCH₂CH₃ (C3-ester) | No |

| ~14.5 | -OCH₂CH₃ (C2-ester) | Yes |

| ~14.0 | -OCH₂CH₃ (C3-ester) | No |

Interpretation for this compound:

-

Carbonyl Carbons (160-175 ppm): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbon will likely be at a slightly different chemical shift than the ester carbonyl. Carboxylic acid carbons typically appear in the 165-185 ppm range.[3]

-

Aromatic and Indole Carbons (100-140 ppm): The eight carbons of the indole ring system will give rise to eight distinct signals in this region.

-

Ethoxy Group Carbons (~62 and ~14 ppm): The two carbons of the ethoxy group will appear at their characteristic chemical shifts.

-

Key Difference: The signal for the C3-ester carbonyl in the analog will be replaced by the signal for the carboxylic acid carbonyl in the target molecule. The signals for the C3-ethoxy group carbons will be absent.

Figure 2: A simplified workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | Very broad, characteristic of a carboxylic acid O-H involved in hydrogen bonding. |

| ~3300 | N-H stretch | Moderate, sharp peak for the indole N-H. |

| ~1720 | C=O stretch | Strong, sharp peak for the ester carbonyl. |

| ~1680 | C=O stretch | Strong, sharp peak for the carboxylic acid carbonyl. |

| 1600-1450 | C=C stretch | Multiple bands for the aromatic and indole double bonds. |

| ~1250 | C-O stretch | Strong band for the ester C-O bond. |

Interpretation: The IR spectrum of this compound will be dominated by several key features. A very broad absorption from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[4] Overlapping with this will be the sharper N-H stretch of the indole ring around 3300 cm⁻¹. Two distinct and strong carbonyl (C=O) stretching bands are expected: one for the ester at a higher wavenumber (around 1720 cm⁻¹) and one for the carboxylic acid at a slightly lower wavenumber (around 1680 cm⁻¹) due to hydrogen bonding. The presence of both of these C=O bands, along with the very broad O-H band, would be strong evidence for the target structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Data Acquisition

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is well-suited for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes.

Mass Spectral Data and Interpretation

Expected Molecular Ion: The molecular weight of this compound is 233.22 g/mol .[1]

-

Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 234.2. Adducts with sodium [M+Na]⁺ (m/z 256.2) or potassium [M+K]⁺ (m/z 272.1) are also common.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 232.2 should be readily observed.

Key Fragmentation Pathways: The fragmentation pattern provides valuable structural information.

-

Loss of CO₂ (44 Da): Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.

-

Loss of Ethoxy Radical (•OCH₂CH₃, 45 Da): Cleavage of the ethoxy group from the ester.

-

Loss of Ethanol (CH₃CH₂OH, 46 Da): A common loss from ethyl esters.

-

Loss of CO (28 Da): Fragmentation of the indole ring.

Figure 3: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, guided by the data from its close analog, diethyl 1H-indole-2,3-dicarboxylate, provides a robust methodology for its structural confirmation. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ester, and indole N-H), and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. This multi-faceted spectroscopic approach is indispensable for researchers in drug discovery and development, ensuring the identity and purity of novel chemical entities.

References

solubility of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid in different solvents

An In-depth Technical Guide to Determining the Solubility of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic Acid

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, its physicochemical properties are paramount. Among these, aqueous and non-aqueous solubility stands as a fundamental determinant of a drug's ultimate success.[1][2] Solubility is not merely a measure of dissolution; it profoundly influences bioavailability, manufacturability, and the design of effective dosage forms.[3][4] Poorly soluble compounds often face significant hurdles, including inadequate absorption, variable therapeutic outcomes, and challenges in formulation development.[1][5] Therefore, a thorough and early characterization of a compound's solubility profile is an indispensable step in the drug discovery and development pipeline.[4] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound, a heterocyclic compound with structural motifs relevant to medicinal chemistry.

Molecular Profile and Predicted Solubility Behavior

Understanding the structure of this compound (CAS: 441800-93-7, Molecular Formula: C₁₂H₁₁NO₄) is key to predicting its behavior in different solvent systems.[6][7]

-

Indole Nucleus: The bicyclic indole ring system is largely aromatic and hydrophobic, suggesting a preference for non-polar or moderately polar aprotic solvents.

-

Carboxylic Acid Group (-COOH): This is a polar, ionizable functional group. Its presence indicates that the molecule's solubility will be highly dependent on the pH of aqueous media.[3] In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and water-soluble. In acidic solutions (pH < pKa), it will remain in its neutral, less soluble form.

-

Ethyl Ester Group (-COOCH₂CH₃): This group adds some polar character through its carbonyl and ether oxygens but also contributes to the molecule's lipophilicity with its ethyl chain. It can act as a hydrogen bond acceptor.

Based on these features, the molecule is expected to be a weak acid with poor solubility in neutral or acidic aqueous solutions but improved solubility at higher pH. Its solubility in organic solvents will be governed by a balance of polarity, hydrogen bonding capability, and hydrophobicity.

The Foundational Method: Equilibrium Shake-Flask Solubility

While various methods exist for solubility assessment, the equilibrium (or thermodynamic) shake-flask method remains the gold standard for its reliability and accuracy.[8][9] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[9] The protocol described herein is a robust, self-validating system designed to generate high-quality, reproducible data.

Experimental Workflow Overview

The process follows a logical sequence from preparation to analysis, ensuring that equilibrium is truly achieved and accurately measured.

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system by including checks for equilibrium and stability.

Materials:

-

This compound (solid, purity >95%)

-

Calibrated analytical balance

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Solvents (HPLC grade)

Procedure:

-

Preparation of Solutions:

-

Add an excess amount of the solid compound to several vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial; a starting point is 5-10 mg of compound per 1 mL of solvent.[10]

-

Carefully add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Prepare each solvent condition in triplicate for statistical validity.[11]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) and agitation speed (e.g., 300 RPM).[10]

-

Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 72 hours.[10][12]

-

Causality Check: The goal is to reach a plateau where the concentration of the dissolved compound no longer increases over time.[10] To validate this, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has stabilized.[11]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow any suspended particles to settle.

-

Separate the solid and liquid phases. This is a critical step.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Method B (Filtration): Use a syringe to draw the suspension and pass it through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm) into a clean vial. Discard the first few drops to saturate any binding sites on the filter.

-

-

Expert Insight: The choice between centrifugation and filtration depends on the compound and solvent. Filtration is often faster, but one must ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

-

-

Analysis:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of your analytical instrument.

-

Quantify the concentration of the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using stock solutions of known concentrations.

-

For aqueous samples, measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[11]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or µg/mL.

-

Recommended Solvents for Characterization

To build a comprehensive solubility profile, a diverse set of solvents should be tested. This provides insights for various applications, from preclinical formulation to synthetic chemistry.

Aqueous & Biorelevant Media

Due to the carboxylic acid moiety, pH is the most critical factor for aqueous solubility.

Caption: Effect of pH on the ionization and solubility of a weak acid.

Recommended Aqueous Buffers:

-

pH 1.2 (0.1 N HCl): Simulates gastric fluid.[11]

-

pH 4.5 (Acetate Buffer): Represents an intermediate acidic condition.[11]

-

pH 6.8 / 7.4 (Phosphate Buffer): Simulates intestinal fluid and physiological pH.[11]

Organic Solvents

Testing in organic solvents is crucial for synthetic applications, purification, and formulation with co-solvents.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with both the carboxylic acid and ester groups. Generally good solvents for polar molecules. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Possess large dipole moments and can accept hydrogen bonds, interacting well with the polar functional groups. |

| Non-Polar | Toluene, Hexane | Solubilizing capability will depend on the influence of the hydrophobic indole ring. Expected to have low solubility. |

| Intermediate | Ethyl Acetate, Dichloromethane | Offer a balance of polarity and are common solvents in organic synthesis and chromatography. |

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. The results will guide subsequent development decisions. For example, if aqueous solubility is below the required therapeutic concentration, formulation strategies like salt formation (by moving to high pH), co-solvents, or amorphous dispersions may be necessary.[5]

Table 1: Illustrative Solubility Data for this compound

| Solvent / Medium | Solvent Type | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 37 | [Experimental Value] |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | 37 | [Experimental Value] |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | 37 | [Experimental Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |

| Ethyl Acetate | Intermediate | 25 | [Experimental Value] |

| Toluene | Non-Polar | 25 | [Experimental Value] |

Conclusion

The solubility of this compound is a complex property governed by its distinct functional groups. Its amphipathic nature, with both hydrophobic and ionizable moieties, dictates a strong dependence on solvent polarity and, most critically, on the pH of aqueous environments. By employing the robust equilibrium shake-flask method detailed in this guide, researchers can generate the accurate and reliable data essential for making informed decisions in drug development, formulation, and chemical synthesis. This systematic approach ensures scientific integrity and provides the authoritative grounding needed to advance promising compounds toward their therapeutic potential.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. ucd.ie [ucd.ie]

- 6. This compound [cymitquimica.com]

- 7. This compound, CasNo.441800-93-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. who.int [who.int]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its thermal behavior is paramount for ensuring drug product stability, quality, and regulatory compliance. This document outlines critical analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for characterizing the compound's thermal properties. Furthermore, it delves into potential degradation pathways and presents robust, stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), for the identification and quantification of degradation products. This guide is intended to equip researchers and drug development professionals with the necessary knowledge and experimental protocols to effectively assess and control the stability of this important indole derivative.

Introduction: The Significance of Thermal Stability in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound serves as a versatile building block for the synthesis of these complex molecules. The thermal stability of this intermediate is a critical quality attribute that can significantly impact the safety, efficacy, and shelf-life of the final drug product. Rigorous stability testing is an indispensable component of the drug development process, mandated by regulatory agencies to identify potential degradation pathways and establish appropriate storage conditions.

This guide will provide a detailed exploration of the methodologies and scientific principles underpinning the thermal stability assessment of this compound. We will move beyond procedural descriptions to explain the rationale behind experimental design and data interpretation, empowering scientists to develop robust and reliable stability programs.

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | |

| Molecular Weight | 233.22 g/mol | |

| CAS Number | 441800-93-7 | |

| Appearance | Solid | N/A |

| Storage | Room temperature, dry |

The structure, featuring both an ethoxycarbonyl group and a carboxylic acid moiety on the indole ring, presents multiple potential sites for thermal degradation. The carboxylic acid group, in particular, is susceptible to decarboxylation at elevated temperatures.

Core Methodologies for Thermal Analysis

Thermal analysis techniques are the cornerstone of stability assessment, providing quantitative data on the material's response to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. The choice of atmosphere is critical for discerning between thermal decomposition and oxidative degradation.

-

Heating Rate: A typical heating rate is 10 °C/min. Slower rates can provide better resolution of thermal events.

-

Temperature Range: 25 °C to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant mass loss.

-

Identify the temperatures at which the rate of mass loss is maximal (peaks in the derivative of the TGA curve, DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Causality Behind Experimental Choices:

-

An inert nitrogen atmosphere is initially chosen to isolate the effects of heat from oxidation. Subsequent runs in air can then elucidate the role of oxidation in the degradation process.

-

The 10 °C/min heating rate represents a balance between experimental efficiency and the resolution of distinct thermal events.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, as well as quantifying the enthalpy of these processes.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program:

-

Heat from ambient temperature to a point above the expected melting point.

-

Cool the sample back to ambient temperature.

-

Reheat the sample to observe any changes in thermal behavior after the initial melt.

-

-

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) of each thermal event.

-

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to prevent mass loss due to volatilization, ensuring that the measured heat flow corresponds to thermal events within the sample.

-

The heat-cool-reheat cycle is crucial for assessing the reversibility of thermal events and identifying potential polymorphic transitions or degradation upon melting.

Elucidating Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing stable formulations and analytical methods.

Potential Thermal Degradation Mechanisms

Based on the structure of the molecule, several degradation pathways can be hypothesized:

-

Decarboxylation: The carboxylic acid group at the 3-position is a likely site for thermal decarboxylation, leading to the formation of 2-(ethoxycarbonyl)-1H-indole and carbon dioxide. This is a common degradation pathway for carboxylic acids.

-

Ester Hydrolysis/Decarboxylation: In the presence of moisture, the ethoxycarbonyl group can undergo hydrolysis to the corresponding carboxylic acid, which could then decarboxylate.

-

Oxidative Degradation: The indole ring is susceptible to oxidation, particularly at elevated temperatures in the presence of oxygen. This can lead to a complex mixture of degradation products.

Logical Relationship of Degradation Pathways

The Therapeutic Potential of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid Analogs: A Technical Guide

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole nucleus is a quintessential privileged scaffold in drug discovery, renowned for its ability to interact with a diverse array of biological targets. Its unique electronic properties and conformational flexibility allow for the synthesis of derivatives with wideranging therapeutic applications. Among these, the 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid framework serves as a versatile synthetic intermediate for creating compounds with potential anti-inflammatory, antiviral, and anticancer activities.[1] The presence of both an ester and a carboxylic acid functional group provides rich opportunities for chemical modification, enabling the development of complex molecules and facilitating structure-activity relationship (SAR) studies.[1] This guide delves into the key therapeutic targets of analogs derived from this scaffold, offering mechanistic insights and outlining experimental protocols for their evaluation.

Part 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

Indole derivatives have long been recognized for their potent anticancer properties, interfering with fundamental processes of cancer cell growth and survival.[2][3] Analogs of indole-3-carboxylic acid, in particular, have demonstrated efficacy through multiple mechanisms, including the disruption of microtubule dynamics and the modulation of key apoptotic proteins.

Primary Target: Tubulin Polymerization

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical for cell division, intracellular transport, and the maintenance of cell structure.[4] Their pivotal role in mitosis makes them a prime target for cancer chemotherapy.[4][5] A significant number of indole-based compounds function as tubulin polymerization inhibitors, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which ultimately leads to cell cycle arrest and apoptosis.[6][7]

Mechanism of Action: Indole-based tubulin inhibitors often bind to the colchicine binding site on β-tubulin.[8] This interaction prevents the polymerization of tubulin dimers into microtubules. The depolymerization of microtubules disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[5] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, triggering the apoptotic cascade.[3] Several classes of indole derivatives, including aroylindoles and arylthioindoles, have shown potent tubulin polymerization inhibition.[5]

Workflow for Evaluating Tubulin Polymerization Inhibition

Caption: Workflow for assessing tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of this compound analogs on the polymerization of tubulin in a cell-free system.

Materials:

-

Tubulin (>99% pure, bovine brain), lyophilized

-

Glycerol-based polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Test compounds (indole analogs) dissolved in DMSO

-

Positive control (e.g., Colchicine, Nocodazole)

-

Negative control (DMSO)

-

96-well, clear, flat-bottom microplates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

-

Prepare serial dilutions of the test compounds and controls in polymerization buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate, add 10 µL of the diluted test compounds or controls to designated wells.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance (OD 340 nm) versus time for each concentration.

-

Determine the rate of polymerization from the linear phase of the curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Rationale: This assay provides a direct, quantitative measure of a compound's ability to interfere with microtubule formation. The use of highly purified tubulin ensures that the observed effect is due to a direct interaction with the target protein, validating the mechanism of action.[8]

Secondary Target: Bcl-2/Mcl-1 Apoptosis Regulators

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common survival mechanism in cancer cells. Designing dual inhibitors that target both Bcl-2 and Mcl-1 is a promising strategy to overcome resistance. Indole-3-carboxylic acid derivatives have been designed as potent Bcl-2/Mcl-1 dual inhibitors.[9]

Mechanism of Action: These indole derivatives are designed to mimic the BH3 domain of pro-apoptotic proteins (like Bad, Bak, or Bax), which is responsible for binding to and inhibiting anti-apoptotic Bcl-2 family members. By competitively binding to the hydrophobic groove of Bcl-2 and Mcl-1, the indole analogs prevent these proteins from sequestering pro-apoptotic partners, thereby liberating them to initiate mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[9]

Part 2: Anti-Inflammatory and Other Therapeutic Avenues

Beyond oncology, indole-based structures exhibit significant potential in treating inflammatory diseases, viral infections, and other conditions.

Target: Inflammatory Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Indole-3-carbinol (I3C), a related natural product, has demonstrated potent anti-inflammatory effects by modulating critical signaling pathways in immune cells.[10] Derivatives of indole-3-carboxylic acid can be rationally designed to target similar pathways.

Key Mechanisms:

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Some indole derivatives can suppress its activation, reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11]

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. Indole-3-carboxaldehyde, a tryptophan metabolite, has been shown to inhibit NLRP3 inflammasome activation by activating the aryl hydrocarbon receptor (AhR) and reducing reactive oxygen species (ROS) production.[12]

-

TRIF-Dependent Signaling: Indole-3-carbinol can attenuate the production of pro-inflammatory mediators by blocking the TRIF-dependent signaling pathway, which is downstream of Toll-like receptors (TLRs).[10]

Signaling Pathway: NLRP3 Inflammasome Inhibition

Caption: Indole analogs can inhibit NLRP3 inflammasome via AhR activation.

Target: HIV-1 Integrase

Human Immunodeficiency Virus 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[13] Inhibitors of this enzyme are a critical component of antiretroviral therapy. Indole-based scaffolds, including indole-2-carboxylic and indole-3-glyoxylic acids, have been developed as both active-site and allosteric inhibitors of HIV-1 integrase.[14][15]

Mechanism of Action:

-

Integrase Strand Transfer Inhibitors (INSTIs): Analogs containing a carboxylic acid can chelate the two divalent metal ions (Mg²⁺) in the enzyme's active site.[15] This coordination is critical for blocking the strand transfer step, where the viral DNA is integrated into the host DNA.

-

Allosteric Integrase Inhibitors (ALLINIs): Other indole derivatives bind to an allosteric site at the dimer interface of the integrase enzyme, which is also the binding site for the host protein LEDGF/p75.[13][14] This binding induces aberrant multimerization of the integrase, disrupting its function.[13]

Other Notable Targets

The versatility of the indole scaffold has led to the exploration of numerous other targets:

-

Angiotensin II Receptor (AT₁): Novel indole-3-carboxylic acid derivatives have been developed as AT₁ receptor antagonists for the treatment of hypertension, demonstrating potent and long-lasting blood pressure-lowering effects in preclinical models.[16]

-

Cysteinyl-leukotriene Receptor 1 (CysLT₁): Specific 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as highly potent and selective CysLT₁ antagonists, with potential applications in treating asthma and other inflammatory conditions.[17]

-

Bacterial Targets: Indole-3-carboxamide conjugates have been shown to target bacterial membranes, exhibiting intrinsic antimicrobial activity and the ability to potentiate the effects of conventional antibiotics against resistant strains.[18]

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indole ring.

| Target Class | Position of Substitution | Favorable Substituents | Effect | Reference |

| Tubulin Polymerization | C5, C6, or C7 of Indole | Heterocyclic rings | Potent inhibition of tubulin polymerization and cancer cell growth. | [5] |

| HIV-1 Integrase (INSTI) | C3 and C6 of Indole | Long alkyl/aryl branches (C3), Halogenated benzene (C6) | Improved interaction with hydrophobic pocket and viral DNA, increasing inhibitory activity. | [15][19] |

| HIV-1 Integrase (ALLINI) | C3 of Indole | Halogenated benzyl groups | Binds to the IN dimer interface, retaining activity against resistance mutations. | [13][14] |

| AT₁ Receptor | N1 and C2 of Indole | Biphenyl-tetrazole moiety | High-affinity binding to the AT₁ receptor, leading to antihypertensive effects. | [16] |

| Bcl-2/Mcl-1 | N1 and C2 of Indole | Rhodanine-containing moieties | Potent dual binding affinity for Bcl-2 and Mcl-1 proteins. | [9] |

Conclusion and Future Directions

Analogs derived from the this compound scaffold represent a highly promising and versatile class of molecules for therapeutic development. Their proven ability to interact with a wide range of high-value targets—from tubulin and viral enzymes to inflammatory regulators and G-protein coupled receptors—underscores the power of the indole nucleus as a privileged structure in medicinal chemistry. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs through targeted chemical modifications, guided by detailed SAR studies and structural biology. The development of derivatives with dual-target or multi-target activities, such as combined tubulin and Bcl-2 inhibition, could offer synergistic effects and provide new strategies for overcoming drug resistance in oncology and other complex diseases.

References

- 1. This compound [myskinrecipes.com]

- 2. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid, a versatile heterocyclic building block pivotal in the synthesis of numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and extensive applications.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics targeting a wide range of diseases. This compound, with its strategically positioned functional groups, serves as a highly valuable intermediate for the elaboration of complex indole derivatives. The presence of both an ester and a carboxylic acid on the pyrrole ring offers orthogonal reactivity, enabling selective modifications at the C2 and C3 positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 441800-93-7 | [3] |

| Molecular Formula | C₁₂H₁₁NO₄ | [3] |

| Molecular Weight | 233.22 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis of this compound

The primary and most classical method for the synthesis of the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6] For the synthesis of this compound, a plausible retrosynthetic analysis points towards the use of phenylhydrazine and a suitably substituted three-carbon carbonyl compound.

A general and efficient one-pot procedure for the synthesis of 2-ethoxycarbonyl indoles has been developed, which can be adapted for the synthesis of the title compound.[7] This method involves the in situ formation of the hydrazone from phenylhydrazine hydrochloride and a pyruvate derivative, followed by Fischer cyclization.[7]

Conceptual Synthetic Workflow

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Novel Peptide Architectures

The indole motif is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its incorporation into peptides can impart unique conformational constraints, enhance binding affinity, and improve pharmacokinetic properties. 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid is a particularly interesting building block for peptide synthesis. The presence of the ethoxycarbonyl group at the 2-position can influence the electronic properties and steric environment of the molecule, potentially modulating the reactivity of the carboxylic acid at the 3-position and the indole nitrogen. These application notes provide a comprehensive guide to the effective use of this valuable synthetic intermediate in the construction of novel indole-containing peptides.

Chemical Properties and Reactivity Profile

This compound is a solid with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol .[3] The molecule possesses two key reactive sites for peptide synthesis: the carboxylic acid at the 3-position for amide bond formation and the indole nitrogen (N-1).

A critical consideration in the use of indole-containing amino acids in peptide synthesis is the potential for side reactions at the indole ring, particularly under acidic conditions used for deprotection in Boc-based solid-phase peptide synthesis (SPPS).[5] While the indole nucleus is generally considered a "soft" nucleophile, protection of the indole nitrogen is often recommended to prevent undesired modifications.

Strategic Considerations for Peptide Synthesis

Indole Nitrogen Protection: To Protect or Not to Protect?

The decision to protect the indole nitrogen of this compound depends on the chosen synthetic strategy (solution-phase vs. solid-phase) and the specific reaction conditions.

-

For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): In Fmoc/tBu strategies, the repetitive use of a mild base (e.g., piperidine) for Fmoc deprotection and acidic conditions for final cleavage and side-chain deprotection (e.g., TFA) necessitates careful consideration.[1][6] While some indole-containing amino acids can be used without protection, it is generally advisable to protect the indole nitrogen to avoid potential side reactions such as alkylation or oxidation, especially for longer or more complex peptides.[5] Common protecting groups for the indole nitrogen include Boc (tert-butoxycarbonyl) and Aloc (allyloxycarbonyl).[6][7]

-

For Solution-Phase Synthesis: The need for indole protection in solution-phase synthesis is dictated by the specific coupling and deprotection steps. If strongly acidic or electrophilic conditions are employed, protection is recommended.

Given the potential for side reactions, we recommend the protection of the indole nitrogen for most applications, particularly in SPPS. A common strategy is to use a Boc group, which can be installed prior to coupling and is typically stable to the basic conditions of Fmoc removal but cleaved during the final TFA treatment.

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid with a C-terminally protected amino acid, such as L-Alanine methyl ester, using a standard carbodiimide-mediated coupling method.

Workflow for Solution-Phase Dipeptide Synthesis

Caption: Workflow for the solution-phase synthesis of an indole-dipeptide.

Materials and Reagents:

| Reagent | Supplier Recommendation |

| N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid | Synthesized as needed |

| L-Alanine methyl ester hydrochloride | Commercial supplier |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commercial supplier |

| 1-Hydroxybenzotriazole (HOBt) | Commercial supplier |

| N,N-Diisopropylethylamine (DIPEA) | Commercial supplier |

| N,N-Dimethylformamide (DMF), anhydrous | Commercial supplier |

| Ethyl acetate (EtOAc) | Commercial supplier |

| Dichloromethane (DCM) | Commercial supplier |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house |

| 1 M Hydrochloric acid (HCl) | Prepared in-house |

| Brine | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercial supplier |

| Silica gel for column chromatography | Commercial supplier |

Procedure:

-

Preparation: In a round-bottom flask, dissolve N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid (1.0 eq.), L-Alanine methyl ester hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and activate the HOBt.

-

Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq.) portion-wise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dipeptide.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for incorporating the indole moiety via SPPS.

Materials and Reagents:

| Reagent | Supplier Recommendation |

| Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide) | Commercial supplier |

| Fmoc-N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid | Synthesized as needed |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Commercial supplier |

| HOBt (1-Hydroxybenzotriazole) | Commercial supplier |

| DIPEA (N,N-Diisopropylethylamine) | Commercial supplier |

| DMF (N,N-Dimethylformamide), peptide synthesis grade | Commercial supplier |

| DCM (Dichloromethane), peptide synthesis grade | Commercial supplier |

| 20% (v/v) Piperidine in DMF | Prepared in-house |

| TFA (Trifluoroacetic acid) | Commercial supplier |

| Cleavage cocktail scavengers (e.g., TIS, water, EDT) | Commercial supplier |

| Diethyl ether, cold | Commercial supplier |

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Shake for 10-15 minutes. Drain and repeat for another 10-15 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vial, dissolve Fmoc-N-Boc-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated solution to the deprotected resin.

-

Shake the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the indole nitrogen) by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by preparative reverse-phase HPLC.

-

Characterization: Characterize the purified peptide by LC-MS and MALDI-TOF mass spectrometry.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance from the ethoxycarbonyl group; inefficient activation. | Extend the coupling time. Double the coupling step. Use a more potent coupling reagent such as HATU or COMU. Ensure all reagents are anhydrous. |

| Side Reactions during Cleavage | Alkylation or oxidation of the unprotected indole ring. | Ensure the use of scavengers in the TFA cleavage cocktail (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)). If side reactions persist, consider a different indole protecting group that is stable to TFA and can be removed orthogonally. |

| Racemization | Over-activation of the carboxylic acid; prolonged exposure to base. | Avoid excessive pre-activation times. Use an additive like HOBt or HOAt to suppress racemization. Minimize the exposure time to the base (DIPEA) during coupling. |

| Poor Solubility of the Indole Acid | The planar and aromatic nature of the indole scaffold. | Use a minimal amount of DMF to dissolve the protected indole carboxylic acid. Gentle warming may be required. Ensure the compound is fully dissolved before adding it to the resin. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides with potential applications in drug discovery and materials science. By understanding its reactivity and employing appropriate synthetic strategies, particularly concerning the protection of the indole nitrogen, researchers can successfully incorporate this unique scaffold into their peptide targets. The protocols and considerations outlined in these application notes provide a solid foundation for the successful use of this compound in both solution-phase and solid-phase peptide synthesis.

References

- 1. biosynth.com [biosynth.com]

- 2. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 3. peptide.com [peptide.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. rsc.org [rsc.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffolding of 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic Acid in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Drug Discovery and Beyond

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in a multitude of chemical transformations have rendered it a "privileged structure" in medicinal chemistry.[4] Within the extensive family of indole derivatives, 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid stands out as a particularly valuable and versatile building block. Possessing two distinct and orthogonally reactive functional groups—an ester and a carboxylic acid—this molecule offers a rich platform for the strategic construction of complex molecular architectures.[5] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of bioactive compounds.

Core Reactivity and Strategic Transformations

The synthetic potential of this compound is primarily derived from the differential reactivity of its C2-ester and C3-carboxylic acid moieties. This allows for selective manipulation, enabling chemists to introduce diverse functionalities in a controlled manner. The principal transformations include amide bond formation at the C3-position, selective hydrolysis of the C2-ester, and decarboxylation at the C3-position.

Amide Bond Formation: Accessing a Key Pharmacophore

The amide bond is a fundamental linkage in a vast number of biologically active molecules, including peptides and many small-molecule drugs.[6] The carboxylic acid at the C3 position of our building block is readily activated for amide coupling, providing a gateway to a wide range of functionalized indole-3-carboxamides. These derivatives are of significant interest in drug discovery, with reported applications as anticancer and antiviral agents.[7][8]

Caption: General workflow for amide coupling reactions.

This protocol describes a general procedure for the synthesis of an amide derivative from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[9]

Materials:

-

This compound

-

Desired primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq).

-

Stir the solution at room temperature for 10 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Mechanistic Insight: The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. This intermediate is susceptible to nucleophilic attack by the amine. HOBt acts as a trapping agent for the O-acylisourea, forming an activated HOBt ester. This ester is less prone to side reactions, such as N-acylurea formation, and reacts cleanly with the amine to yield the desired amide.[9]

Selective Ester Hydrolysis: Unmasking a Second Carboxylic Acid

The ethyl ester at the C2 position can be selectively hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid. This transformation is crucial for synthesizing compounds where a free carboxylic acid at the C2 position is required for biological activity or for further synthetic manipulations. Alkaline hydrolysis is generally preferred over acidic conditions as it is an irreversible process, driving the reaction to completion.[10][11]

Materials:

-

This compound derivative (e.g., an amide synthesized in the previous step)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the starting indole ester (1.0 eq) in a mixture of THF, MeOH, and water (typically in a 3:1:1 to 2:1:1 ratio).

-

Add an excess of LiOH (2-4 eq) or NaOH (2-4 eq) to the solution.

-